Product packaging for 4-Fluoro-2-nitrobenzotrifluoride(Cat. No.:CAS No. 182289-81-2)

4-Fluoro-2-nitrobenzotrifluoride

Cat. No.: B069125
CAS No.: 182289-81-2
M. Wt: 209.1 g/mol
InChI Key: RYWITRIDDKRWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-2-nitrobenzotrifluoride is a high-value aromatic building block extensively employed in advanced chemical synthesis and discovery research. Its structure incorporates three distinct functional handles: a strong electron-withdrawing trifluoromethyl group, a nitro group, and a fluorine substituent. This unique combination renders the molecule an exceptionally versatile and reactive intermediate, particularly in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, activated by the ortho-nitro and para-trifluoromethyl groups, is highly susceptible to displacement by a range of nucleophiles, including nitrogen, oxygen, and sulfur heterocycles, enabling the efficient construction of complex, functionalized aromatic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F4NO2 B069125 4-Fluoro-2-nitrobenzotrifluoride CAS No. 182289-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWITRIDDKRWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469362
Record name 4-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182289-81-2
Record name 4-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 4 Fluoro 2 Nitrobenzotrifluoride

Established Synthetic Routes and Precursors

The primary routes to 4-fluoro-2-nitrobenzotrifluoride rely on two main strategies: the nitration of a fluorinated benzotrifluoride (B45747) precursor or the fluorination of a chlorinated and nitrated benzotrifluoride derivative. Both approaches have been successfully implemented on an industrial scale.

Nitration of Fluorinated Benzotrifluoride Precursors

One of the most direct methods for synthesizing this compound is the nitration of 4-fluorobenzotrifluoride (B1346882). sigmaaldrich.comtcichemicals.com This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid as the nitrating agent. researchgate.net The trifluoromethyl group (-CF3) is a meta-directing group, while the fluorine atom is an ortho-, para-directing group. The interplay of these directing effects, with the strong activation of the fluorine and deactivation of the trifluoromethyl group, leads to the desired 2-nitro isomer, along with other isomers.

A study on the nitration of 3-fluorobenzotrifluoride (B140190) in a continuous-flow millireactor demonstrated that using a mixed acid of concentrated nitric and sulfuric acids can yield 5-fluoro-2-nitrobenzotrifluoride. researchgate.net This process highlights the importance of reaction conditions in controlling isomer distribution.

Halogen Exchange (Halex Process) for Fluorine Introduction

The Halogen Exchange (Halex) process is a powerful and widely used industrial method for introducing fluorine into aromatic rings. acsgcipr.orgwikipedia.org This nucleophilic aromatic substitution reaction involves the displacement of a chlorine atom with a fluoride (B91410) ion, typically from an inorganic fluoride salt. The reaction is particularly effective for aryl chlorides that are activated by electron-withdrawing groups, such as a nitro group. wikipedia.org For the synthesis of this compound, the precursor is typically 4-chloro-2-nitrobenzotrifluoride.

Potassium fluoride (KF) is the most commonly used source of fluoride ions in the Halex process due to its cost-effectiveness. acsgcipr.orgsibran.ru The reaction is typically carried out at high temperatures, ranging from 150 to 250 °C. wikipedia.org The efficiency of the fluorination is influenced by several factors, including the physical form and moisture content of the potassium fluoride. phasetransfercatalysis.com While KF is the standard, other fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (R4NF) are sometimes employed for their higher solubility. acsgcipr.orgnih.gov

The Halex reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane. wikipedia.orgresearchgate.net These solvents are crucial for dissolving the reactants and facilitating the nucleophilic substitution. Research has shown that the reaction rate is significantly higher in polar aprotic solvents compared to non-polar solvents. researchgate.net

Due to the heterogeneous nature of the reaction (solid KF and organic substrate), phase-transfer catalysts (PTCs) are often employed to enhance the transfer of fluoride anions from the solid phase to the organic phase. acsgcipr.orgsibran.ru Common PTCs include quaternary ammonium (B1175870) salts and phosphonium (B103445) salts. sibran.ruphasetransfercatalysis.com Crown ethers have also been shown to be effective in activating the exchange of chlorine for fluorine. sibran.ru The use of PTCs can lead to faster reaction times and milder reaction conditions. phasetransfercatalysis.com Microwave-assisted Halex reactions have also been explored to improve energy efficiency and reduce reaction times. google.com

Sequential Nitration and Halogen Exchange Strategies

A common industrial approach involves a two-step sequence: nitration followed by halogen exchange. This strategy begins with the nitration of a suitable chloro-substituted benzotrifluoride, such as 4-chlorobenzotrifluoride, to produce 4-chloro-2-nitrobenzotrifluoride. This intermediate is then subjected to the Halex process to replace the chlorine atom with fluorine, yielding the final product, this compound. This sequential method allows for greater control over the regiochemistry of the final product.

Regioselective Nitration of Benzotrifluoride Derivatives

The regioselectivity of the nitration of substituted benzotrifluorides is a critical aspect of the synthesis. The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. In benzotrifluoride, the trifluoromethyl group is a deactivating, meta-directing group. google.com When another substituent is present, the position of nitration is influenced by the combined directing effects of both groups.

For instance, the nitration of 3-alkylbenzotrifluoride can lead to the formation of the 2-nitro isomer in significant amounts. google.com The choice of nitrating agent and reaction conditions, such as the use of fuming nitric acid or a mixture of nitric and sulfuric acids, can influence the isomer distribution. google.comfrontiersin.orgfrontiersin.org For example, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester can be directed to either the 2- or 6-position by changing the solvent from acetic anhydride (B1165640) to trifluoroacetic acid. nih.gov This highlights the potential for controlling regioselectivity through careful process optimization.

Data Tables

Table 1: Common Solvents in the Halex Process

Solvent Type Role Reference
Dimethylformamide (DMF) Polar Aprotic Dissolves reactants, facilitates substitution wikipedia.org
Dimethyl Sulfoxide (DMSO) Polar Aprotic Dissolves reactants, facilitates substitution wikipedia.orgresearchgate.net

Table 2: Common Phase-Transfer Catalysts in the Halex Process

Catalyst Type Role Reference
Quaternary Ammonium Salts Phase-Transfer Catalyst Transfers fluoride ions to organic phase phasetransfercatalysis.com
Phosphonium Salts Phase-Transfer Catalyst Transfers fluoride ions to organic phase sibran.ru

Advanced Synthetic Approaches and Reaction Engineering

The move towards more sophisticated synthetic strategies is driven by the inherent challenges of nitration reactions, which are typically fast, highly exothermic, and can be sensitive to selectivity issues. beilstein-journals.org Continuous-flow reactors, or microreactors, have emerged as a powerful tool in reaction engineering to address these challenges. researchgate.netacs.org

Continuous-Flow Synthesis Methodologies

Continuous-flow synthesis offers a paradigm shift from conventional batch production, providing enhanced control over reaction parameters and a safer operating environment. appliedcatalysts.combeilstein-journals.org This is particularly relevant for nitration, a process known for its potential thermal hazards. appliedcatalysts.com The use of miniaturized devices allows for new opportunities to reconsider traditional approaches to exothermic and selectivity-sensitive reactions. beilstein-journals.org

The design of continuous-flow reactors is crucial for maximizing mixing and heat transfer, which are essential for controlling highly exothermic reactions like nitration. appliedcatalysts.com Microreactors, with their high surface-area-to-volume ratio, facilitate excellent temperature control, often keeping temperature fluctuations to within ±2 °C. nih.gov These systems typically consist of microchannel reactors where reagents are continuously fed, mixed, and reacted. google.com For instance, a MicroFlo™ reactor with a 3D printed reaction chamber housed within a plate and frame heat exchanger has been shown to enable precise control over exothermic nitration reactions. appliedcatalysts.com This design allows for operation at higher temperatures (60-70 °C) compared to batch reactors (10–20 °C), significantly reducing reaction times from hours to minutes. appliedcatalysts.com

Process control in continuous-flow nitration involves the precise manipulation of parameters such as flow rate, temperature, and reagent concentration. acs.org The ability to operate safely at harsher conditions leads to higher production rates and greater product flexibility. appliedcatalysts.com

The exceptional heat and mass transfer capabilities of microreactors are central to their advantages in nitration. researchgate.netnih.gov The small channel dimensions lead to short diffusion paths, enabling rapid heat dissipation and preventing the formation of hot spots that can lead to runaway reactions and byproduct formation. appliedcatalysts.comtandfonline.com In immiscible liquid-liquid systems, such as the nitration of aromatic compounds with mixed acids, microreactors promote rapid interphase mixing and mass transfer. researchgate.nettandfonline.com This is often achieved by generating alternating slugs of the organic and aqueous phases, which enhances reaction rates. tandfonline.com The initial rates of nitration can be governed by both kinetics and mass transfer limitations, both of which are strongly influenced by factors like the concentration of sulfuric acid in the nitrating mixture. nih.gov

Reactor TypeOperating Temperature (°C)Reaction TimeKey Advantage
Batch Autoclave (250ml)10–203 hoursTraditional method
MicroFlo™ (5ml)60–705 minutesEnhanced safety and production rates appliedcatalysts.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a careful balance of several factors, including the composition of the nitrating agent, temperature, and the solvent system used. researchgate.net

The ratio of the components in the nitrating mixture, typically nitric acid and a catalyst like sulfuric acid, has a significant impact on the reaction's selectivity and conversion rate. researchgate.netnih.gov For the nitration of 3-fluorobenzotrifluoride to produce 5-fluoro-2-nitrobenzotrifluoride, a study found that a molar ratio of C₇H₄F₄ / HNO₃ / H₂SO₄ of 1:3.77:0.82 at 0°C resulted in a yield of up to 96.4%. researchgate.net

Temperature control is another critical factor influencing product selectivity. acs.org While higher temperatures generally increase the reaction rate, they can also lead to the formation of unwanted byproducts. nih.gov In continuous-flow systems, the superior heat transfer allows for operation at higher temperatures without compromising selectivity, a significant advantage over batch reactors where poor heat transfer can lead to lower selectivity despite higher conversion rates. appliedcatalysts.comnih.gov

Exploration of Catalytic Strategies in Selective Fluorination

The introduction of a fluorine atom into an aromatic ring with high regioselectivity is a significant challenge in organofluorine chemistry. cas.cn For the synthesis of fluorinated benzotrifluorides, various catalytic strategies are employed to enhance efficiency and selectivity. These methods can be broadly categorized into electrophilic and nucleophilic fluorination, with recent advancements also highlighting the role of radical-based and photoredox catalysis. cas.cnmdpi.com

Modern electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF4), are widely used due to their versatility and effectiveness. mdpi.comdur.ac.uk The catalytic systems for these reactions often involve transition metals or organocatalysts to direct the fluorination to a specific position on the aromatic ring. mdpi.comresearchgate.net For instance, palladium-catalyzed C-H bond fluorination has been a subject of intense research. researchgate.net These methods can employ directing groups to achieve high regioselectivity in the fluorination of complex molecules.

In the context of benzotrifluoride derivatives, catalytic approaches are crucial for overcoming the challenges associated with the electronic effects of the trifluoromethyl group. Iron-based catalysts, for example, have been utilized for the benzylic fluorination of certain substrates in the presence of Selectfluor. nsf.gov Theoretical studies on the mechanism of selective fluorination with Selectfluor suggest that a single electron transfer (SET) mechanism is often preferred over an SN2 pathway. rsc.org

The choice of catalyst and fluorinating agent is critical and depends on the specific substrate and desired outcome. Advances in photoredox catalysis have also opened new avenues for C-H fluorination under mild conditions, using photocatalysts like xanthones in the presence of a fluorine source. cas.cn

Below is a table summarizing various catalytic strategies applicable to selective fluorination.

Catalytic StrategyCatalyst TypeFluorinating AgentKey Features & Findings
Transition Metal Catalysis Palladium (Pd), Nickel (Ni), Titanium (Ti), Copper (Cu)N-Fluorobenzenesulfonimide (NFSI), SelectfluorEnables enantioselective fluorination of β-ketoesters; directing groups can achieve high regioselectivity for Ar-F bond formation. researchgate.netnih.gov
Organocatalysis Cinchona alkaloids, β,β-diaryl serine derivativesNFSI, SelectfluorProvides a metal-free alternative for asymmetric fluorination, particularly for aldehydes and ketones. mdpi.comnsf.gov
Photoredox Catalysis Iridium- or Ruthenium-based photocatalysts, organic dyesSelectfluor, SynFluorAllows for C-H fluorination under mild, visible-light-mediated conditions; Selectfluor can act as both a fluorine source and an oxidant. cas.cnmdpi.com
Radical-Based Protocols Iron (Fe) complexes, Manganese (Mn) porphyrinsSelectfluorEffective for benzylic and aliphatic C-H fluorination through radical intermediates. cas.cnnsf.gov

Isomer Separation and Purification Techniques in Nitrobenzotrifluoride Synthesis

The nitration of 4-fluorobenzotrifluoride typically yields a mixture of isomers, primarily this compound and 4-fluoro-3-nitrobenzotrifluoride. The separation of these isomers is a critical and often challenging step in the synthesis, necessary to obtain the desired product in high purity. The physical and chemical properties of these isomers are often very similar, necessitating sophisticated separation techniques.

Distillation is a common method employed for separating isomers with different boiling points. However, for nitroaromatic compounds, distillation must be conducted under reduced pressure to avoid decomposition at high temperatures, which can pose an explosion risk. google.com The presence of the trifluoromethyl group can further influence the volatility of the isomers.

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for the separation and analysis of isomeric mixtures. These methods rely on the differential partitioning of the isomers between a stationary phase and a mobile phase. While highly effective, scaling up chromatographic separations for industrial production can be costly.

Fractional crystallization is another viable technique, which exploits the differences in the solubility of the isomers in a particular solvent at a given temperature. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized out of the solution.

Chemical separation methods can also be employed. For instance, one isomer might react selectively with a specific reagent, allowing for its conversion into a different compound that is more easily separated. Following separation, the original nitro group can be regenerated. A process for separating hindered and unhindered nitration isomers involves the selective reduction of the unhindered isomer, followed by separation using standard techniques like acid-base extraction. google.com

The table below outlines common techniques for isomer separation in the context of nitrobenzotrifluoride synthesis.

Separation TechniquePrincipleApplicability to Nitrobenzotrifluoride Isomers
Fractional Distillation Difference in boiling points.Applicable if isomers have sufficiently different boiling points; requires vacuum to prevent decomposition. google.com
Chromatography (GC, HPLC) Differential partitioning between stationary and mobile phases.Highly effective for both analytical and preparative scale separation, offering high purity.
Fractional Crystallization Difference in solubility in a specific solvent.A cost-effective method for large-scale separation if a suitable solvent system is identified.
Selective Chemical Reaction One isomer reacts preferentially with a reagent.Can be highly effective but adds extra steps to the overall synthesis. google.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Fluoro-2-nitrobenzotrifluoride by probing the magnetic environments of its hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) would be characteristic of their positions relative to the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the electron-donating fluoro (-F) group. The splitting patterns (e.g., doublet, doublet of doublets) would arise from spin-spin coupling between adjacent protons and with the ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals, one for each carbon atom in the molecule. The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons would have chemical shifts influenced by the attached substituents, with carbons bonded to electron-withdrawing groups shifted downfield.

¹⁹F NMR: The fluorine NMR spectrum is crucial for this molecule and would show two distinct signals. One signal would correspond to the single fluorine atom on the aromatic ring, and the other to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling patterns would confirm their respective chemical environments.

Despite the mention of NMR data in research literature utilizing this compound, specific, publicly accessible spectral data could not be located.

Table 1: Expected ¹H NMR Data for this compound (Note: Experimental data not available. This table is illustrative.)

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-3 Downfield Doublet of doublets J(H-H), J(H-F)
H-5 Mid-aromatic Doublet of doublets J(H-H), J(H-F)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. For this compound, the molecular weight is approximately 209.10 g/mol . innospk.com

Electron ionization mass spectrometry (EI-MS) would produce a molecular ion peak (M⁺) corresponding to this mass. The subsequent fragmentation pattern would be expected to show characteristic losses of functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units). The presence of the trifluoromethyl group would likely lead to a stable fragment corresponding to the loss of a CF₃ radical (a loss of 69 mass units).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: Experimental data not available. This table is illustrative.)

m/z Value Identity Description
209 [C₇H₃F₄NO₂]⁺ Molecular Ion (M⁺)
163 [C₇H₃F₄O]⁺ Loss of NO₂
140 [C₆H₃F₄]⁺ Loss of NO₂ and CO

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its substituents.

Key expected vibrational frequencies include:

Asymmetric and Symmetric NO₂ stretching: Strong bands typically located around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-F stretching (Aromatic): A strong absorption in the 1200-1300 cm⁻¹ region.

C-F stretching (Trifluoromethyl): Multiple strong, characteristic bands typically found in the 1100-1200 cm⁻¹ range.

Aromatic C=C stretching: Several bands of varying intensity between 1400-1600 cm⁻¹.

Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹.

No experimentally obtained IR spectrum for this compound could be located for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then provides mass spectral data for identification. It is an essential tool for assessing the purity of this compound and for distinguishing it from its various isomers (e.g., 4-fluoro-3-nitrobenzotrifluoride, 5-fluoro-2-nitrobenzotrifluoride).

In a GC analysis, the compound would exhibit a specific retention time under defined conditions (e.g., column type, temperature program, carrier gas flow). This retention time serves as an identifier. Commercial suppliers report purities of ≥98.0%, often determined by Gas Chromatography, indicating that established GC methods exist. innospk.com The coupled mass spectrometer would then confirm the identity of the peak by providing the mass spectrum discussed in section 4.2. This technique is invaluable for ensuring that the correct isomer is being used in a synthetic process.

However, specific retention times and detailed GC-MS analytical methods for this compound are not published in readily accessible sources.

X-ray Crystallography for Solid-State Molecular Structure Determination of Derivatives

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique is invaluable for characterizing its solid derivatives. innospk.com

When this compound is used as a reactant to synthesize new, crystalline compounds, X-ray crystallography can be used to determine their three-dimensional structures. This analysis would confirm bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state, providing definitive evidence of the outcome of the chemical transformation. For example, if the nitro group were reduced to an amine and then acylated, the resulting amide derivative, if crystalline, could be analyzed to confirm the regiochemistry and conformation.

No published crystal structures of derivatives synthesized directly from this compound were found during the literature review.

Research Applications in Advanced Organic Synthesis and Applied Sciences

Crucial Building Block in the Synthesis of Complex Organic Molecules

4-Fluoro-2-nitrobenzotrifluoride serves as a fundamental building block in advanced organic synthesis. boulingchem.com Its utility stems from the specific arrangement of its functional groups, which allows for selective chemical transformations. The presence of strong electron-withdrawing groups makes the compound highly reactive in both electrophilic and nucleophilic aromatic substitution reactions.

A primary pathway in its synthetic application involves the chemical reduction of the nitro group. This reaction, typically carried out using reagents like hydrogen gas with a palladium catalyst, converts the nitro moiety into an amino group (-NH₂). This transformation is pivotal, as the resulting aniline (B41778) derivative opens up a vast landscape of subsequent chemical reactions, including diazotization, acylation, and the construction of various heterocyclic systems. The fluorine atom can also be substituted under specific conditions, adding another layer of synthetic flexibility. Chemists leverage this controlled reactivity to construct complex molecular architectures that would be difficult to achieve otherwise.

Precursor in Pharmaceutical Development and Medicinal Chemistry

The unique structural and chemical properties of this compound make it an important intermediate in the pharmaceutical industry. boulingchem.comchemimpex.com It is a key starting material for the creation of fluorinated compounds, which are of growing importance in medicinal chemistry. chemimpex.com The compound itself does not typically exhibit biological activity but acts as a foundational scaffold upon which active pharmaceutical ingredients (APIs) are built. Its unique structure allows for the introduction of specific chemical features into drug molecules that can enhance their therapeutic properties. boulingchem.com

Synthesis of Novel Fluorinated Active Pharmaceutical Ingredients

This compound is utilized in the synthesis of novel fluorinated APIs that often exhibit enhanced biological activity compared to their non-fluorinated counterparts. chemimpex.com The incorporation of fluorine atoms, and particularly the trifluoromethyl group, into a potential drug molecule can profoundly alter its electronic properties, conformation, and binding affinity to biological targets. The fluorine atoms contribute to improved metabolic stability and biological activity in the final products. chemimpex.com This makes the compound a valuable precursor in discovery pipelines aimed at developing new and more effective therapeutic agents, including those for anti-inflammatory and anti-cancer applications. chemimpex.com

Role in the Development of Specific Therapeutic Agents (e.g., Vasokinetic Kinin Antagonists)

Kinins are peptides that play a potent pro-inflammatory role in the body, contributing to vasodilation and edema. mdpi.com Kinin receptor antagonists are therefore investigated as potential therapeutic agents for conditions involving neuroinflammation and central nervous system injury. mdpi.com While this compound is a versatile precursor for a wide range of pharmaceuticals, its specific application in the synthesis of vasokinetic kinin antagonists is not prominently detailed in publicly available research literature. Its utility lies in its role as a general intermediate, which researchers can adapt to build a variety of complex molecular structures, potentially including those targeting kinin receptors.

Derivatization Strategies for Modulating Bioactivity (e.g., Lipophilicity, Metabolic Stability)

A key strategy in modern drug design is the fine-tuning of a molecule's physicochemical properties to optimize its performance in the body. The inclusion of this compound in a synthetic pathway is a deliberate tactic to modulate the bioactivity of the final compound. The trifluoromethyl group is particularly effective at enhancing lipophilicity (the ability to dissolve in fats and lipids), which can significantly improve a drug's ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic breakdown by enzymes in the body. chemimpex.com This leads to improved metabolic stability, which can increase the half-life and duration of action of a drug. chemimpex.com

Table 1: Impact of Fluorination on Bioactivity via Derivatization

PropertyEffect of Trifluoromethyl (-CF₃) Group IncorporationCitation
Lipophilicity Significantly increases the molecule's ability to cross biological membranes.
Metabolic Stability Enhances resistance to enzymatic degradation, prolonging the drug's active duration. chemimpex.com
Biological Activity Often leads to enhanced potency and efficacy of the therapeutic agent. chemimpex.com

Design and Exploration of Novel Therapeutic Agents based on Fluorinated Scaffolds

This compound is a component in the broader strategy of using fluorinated scaffolds for the design and exploration of new drugs. Researchers use such building blocks to create libraries of novel compounds with systematically varied structures. By incorporating the fluorinated phenyl ring from the outset, chemists can explore how this specific scaffold influences interactions with biological targets. This approach is instrumental in the rational design of new medicines, allowing for the development of compounds with finely tuned properties for applications ranging from anti-inflammatory to anti-cancer therapies. chemimpex.com

Intermediate in Agrochemical Research and Formulation

The utility of this compound extends into the field of agrochemical research, where it serves as an intermediate in the synthesis of modern pesticides and herbicides. chemimpex.com The same properties that make it valuable in pharmaceuticals—enhanced stability and biological activity—are also highly desirable in crop protection. The inclusion of fluorine can lead to products with improved effectiveness and greater selectivity against target pests, potentially minimizing environmental impact. chemimpex.com The compound's reactivity allows it to be a starting point for a variety of agrochemical formulations designed to be robust and effective in agricultural applications. chemimpex.comchemimpex.com

Synthesis of Herbicides and Pesticides

This compound serves as a valuable precursor and intermediate in the synthesis of complex agrochemicals. While specific, direct pathways from this exact molecule to commercial herbicides are detailed in specialized patents, the broader class of nitro- and fluoro-substituted benzotrifluorides are well-established building blocks in the pesticide industry. For instance, the structurally related compound 4-chloro-3-nitrobenzotrifluoride (B52861) is a known intermediate for herbicides. nih.govgoogle.com The synthesis often involves the nitration of a halogenated benzotrifluoride (B45747) followed by further chemical modifications. nih.gov

The trifluoromethylphenyl group, a core feature of this compound, is a key structural motif in a significant number of modern agrochemicals. nih.gov The presence of the trifluoromethyl (CF₃) group is particularly prevalent, with around 40% of all fluorine-containing pesticides on the market incorporating this moiety. nih.gov The synthesis of these active ingredients often relies on key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which is itself synthesized from precursors that establish the trifluoromethyl-substituted aromatic ring. nih.gov The utility of this compound lies in its reactive sites—the nitro group can be reduced to an amine, and the activated fluorine atom can be displaced to build more complex molecules.

Table 1: Related Benzotrifluoride Intermediates in Agrochemical Synthesis

Compound NameRole/ApplicationReference
4-Chloro-3-nitrobenzotrifluorideChemical intermediate for herbicides nih.govgoogle.com
p-Trifluoromethyl chlorobenzeneRaw material for nitration to produce agrochemical intermediates google.com
Trifluoromethylpyridines (TFMPs)Key structural motif in over 20 commercial agrochemicals nih.gov

Enhancement of Efficacy and Environmental Stability in Agricultural Applications

The inclusion of fluorine atoms and trifluoromethyl groups, such as those in this compound, into the structure of agrochemicals is a widely used strategy to enhance their performance and stability. nih.gov Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond—contribute significantly to these improvements. nih.gov

The trifluoromethyl group can increase the metabolic stability of a pesticide. By blocking sites that are susceptible to oxidative metabolism by enzymes in the target pest or in the environment, the molecule's active lifespan is extended, leading to greater efficacy. Furthermore, the lipophilicity of the CF₃ group can enhance the molecule's ability to penetrate biological membranes, improving its uptake and transport to the site of action within the target organism. nih.gov The introduction of a trifluoromethylpyridine (TFMP) moiety into a lead compound, for example, was shown to improve translocation after foliar application and resulted in superior herbicidal activity compared to its non-fluorinated benzene (B151609) analogue. nih.gov This enhancement is crucial for controlling resilient weeds in major crops like wheat. nih.gov

Table 2: Effects of Fluorination on Agrochemical Properties

PropertyEffect of Fluorine/CF₃ GroupMechanismReference
Biological Efficacy IncreasedEnhanced binding to target enzymes; improved membrane penetration. nih.gov
Metabolic Stability IncreasedC-F bond strength resists enzymatic degradation. nih.gov
Lipophilicity ModifiedAffects transport and accumulation in target organisms. nih.gov
Environmental Persistence IncreasedResistance to degradation can lead to longer field activity. nih.gov

Applications in Materials Science Research

Monomer for the Synthesis of Advanced Polymers (e.g., Hyperbranched Poly(aryl ether), Poly(phenylene oxide) derivatives)

This compound is a candidate monomer for the synthesis of high-performance polymers due to its activated fluoro-substituent. The electron-withdrawing nitro group positioned ortho to the fluorine atom makes the aromatic carbon attached to the fluorine highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows it to act as a monomer in step-growth polymerization reactions with bisphenolic or other dinucleophilic compounds to create poly(aryl ether)s.

This approach is a cornerstone for producing advanced polymers like fluorinated poly(phenylene oxide) (PPO) derivatives. cnrs.fr For example, fluorinated groups are intentionally introduced into PPO backbones to create materials with specific, desirable properties. cnrs.fr The synthesis of fluoro-terminated hyperbranched poly(phenylene oxide) demonstrates the use of fluorinated monomers to control polymer architecture and properties. researchgate.net While not starting with this compound itself, these syntheses establish the principle of using fluorinated building blocks. The polymerization of this compound with a bisphenol would proceed via the displacement of the fluoride (B91410) ion, forming an ether linkage and incorporating the nitro- and trifluoromethyl-substituted phenyl unit into the polymer backbone. The nitro group could then be retained in the final polymer or chemically modified in a post-polymerization step to introduce other functionalities.

Table 3: Fluorinated Monomers in Advanced Polymer Synthesis

Polymer TypeRole of Fluorinated MonomerExample MonomerResulting Polymer PropertiesReference
Fluorinated Poly(phenylene oxide) (F-rPPO) Introduces fluorinated substituents (low polarizability, large free volume).4,4′-(hexafluoroisopropylidene) diphenol (BPAF)Improved thermal properties, low dielectric constant, low moisture absorption. cnrs.fr
Hyperbranched Poly(phenylene oxide) Creates fluoro-terminated polymer chains.(Not specified)Controlled architecture, specific end-group functionality. researchgate.net
Poly(aryl ether)s Forms ether linkages via nucleophilic aromatic substitution.This compound (candidate)High thermal stability, chemical resistance.(Principle)

Development of Functional Materials with Tailored Properties (e.g., Enhanced Chemical Resistance, Thermal Stability, Electrical Conductivity)

The distinct functional groups of this compound make it an attractive building block for creating functional materials with precisely tailored characteristics. The incorporation of this molecule into a polymer or material framework imparts properties derived from its trifluoromethyl, fluoro, and nitro moieties.

Enhanced Thermal Stability and Chemical Resistance: The presence of multiple, strong carbon-fluorine bonds in the trifluoromethyl group significantly enhances the thermal stability of materials. cnrs.fr Polymers incorporating fluorinated groups, such as fluorinated poly(phenylene oxide), exhibit higher glass transition temperatures (Tg) and decomposition temperatures compared to their non-fluorinated counterparts. cnrs.fr This stability makes them suitable for applications in demanding environments, such as those found in high-frequency electronics. cnrs.fr

Tailored Electrical Properties: Fluorinated polymers are known for their excellent dielectric properties. The introduction of fluorine lowers the dielectric constant (Dk) and dielectric loss (Df) of the material, which is critical for fabricating high-performance copper-clad laminates (CCLs) used in advanced circuitry. cnrs.fr For instance, modifying an epoxy resin with a fluorinated PPO derivative reduced the dielectric constant from 2.93 to 2.69 and the dielectric loss from 0.0303 to 0.0132 (at 12 GHz). cnrs.fr

Low Moisture Absorption and Functional Group Utility: The hydrophobic nature of fluorinated groups leads to materials with very low moisture absorption. cnrs.fr This is advantageous for electronic applications where the presence of water can degrade dielectric performance. Separately, the nitro group serves as a versatile chemical handle. It can be reduced to an amine group for subsequent cross-linking reactions or for grafting other molecules onto the material's surface, providing a route to further functionalization. The high nitrogen content from nitro groups can also be exploited in the development of energetic materials with high thermal stability. mdpi.com

Table 4: Contribution of Functional Groups to Material Properties

Functional GroupProperty ImpartedMechanismReference
Trifluoromethyl (-CF₃) Thermal Stability, Chemical ResistanceHigh C-F bond energy. cnrs.fr
Fluoro (-F) Low Dielectric Constant, Low Moisture AbsorptionLow polarizability and hydrophobic nature of the C-F bond. cnrs.fr
Nitro (-NO₂) Further Functionalization, Energetic PropertiesCan be reduced to an amine (-NH₂); high nitrogen content contributes to energy release. mdpi.com

Advanced Biological and Biochemical Research Applications

Evaluation of Biological Activities of Derived Compounds

The core structure of 4-Fluoro-2-nitrobenzotrifluoride provides a versatile scaffold for the synthesis of compounds with potential therapeutic properties. Researchers have extensively evaluated these derivatives for a range of biological activities, including their ability to combat infectious diseases and their effects on cancer cells.

Antimicrobial Activity Assessments (e.g., against Mycobacterium tuberculosis)

The emergence of drug-resistant strains of bacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis, presents a significant global health challenge. nih.gov This has spurred the search for new antimicrobial agents with novel mechanisms of action. Fluoroquinolone derivatives, for instance, are a class of antibiotics used in the treatment of tuberculosis, and their mechanism of action involves inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Research has explored the potential of various fluorinated compounds as antibacterial agents. For example, a study on fluorobenzoylthiosemicarbazides and their 1,2,4-triazole (B32235) analogues revealed that trifluoromethyl derivatives exhibited notable activity against both reference strains and clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While direct studies on this compound derivatives against Mycobacterium tuberculosis are not extensively detailed in the provided results, the known antimycobacterial activity of other fluorinated compounds, such as certain chromene derivatives and polyacetylenes, highlights the potential of this chemical class. frontiersin.org The selective introduction of a trifluoromethyl group or a single fluorine atom into a therapeutic molecule can significantly enhance its pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeability, which are crucial for effective antimicrobial action. nih.gov

Cytotoxicity Studies in Various Cell Lines

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the nitro group in similar aromatic compounds has been associated with the generation of reactive oxygen species (ROS), which can induce apoptosis (programmed cell death) in cancer cells. While direct studies on this compound are limited, the anticancer properties of structurally related nitro-substituted benzene (B151609) derivatives suggest its potential in this area.

Numerous studies have demonstrated the cytotoxic potential of synthetic derivatives against different cancer cell lines, including multi-drug resistant (MDR) breast cancer cells. nih.gov For instance, novel N(10)-substituted acridone (B373769) derivatives containing fluoro groups have shown significant in vitro cytotoxic effects against various sensitive and resistant cancer cell lines. nih.gov Similarly, N-alkyl-nitroimidazole compounds have displayed cytotoxic activity against lung and breast cancer cell lines. openmedicinalchemistryjournal.com The introduction of a 1,2,3-triazole ring to gefitinib, an existing anticancer drug, resulted in derivatives with strong antiproliferative activity in non-small cell lung cancer (NSCLC) cell lines. mdpi.com These examples underscore the importance of derivatization in developing new anticancer agents with improved efficacy.

Below is a table summarizing the cytotoxic activity of selected derivative compounds from various studies.

Compound/Derivative ClassCell Line(s)Observed EffectReference
Nitro-substituted benzene derivativesCancer cell linesPotential for cytotoxic effects through ROS generation.
Synthetic derivativesBreast cancer and MDR breast cancer cell linesEnhanced apoptosis and autophagy. nih.gov
N(10)-substituted fluoro acridone derivativesSW 1573, HL-60, and resistant sublinesHigh cytotoxicity. nih.gov
N-alkyl-nitroimidazolesA549 (lung), MDA-MB-231 (breast)Cytotoxic activity, with N-methyl and N-ethyl derivatives being most active. openmedicinalchemistryjournal.com
Gefitinib-1,2,3-triazole derivativesNCI-H1299, NCI-H1437, A549 (NSCLC)Strong antiproliferative activity. mdpi.com

Investigations into Enzyme Mechanisms and Protein Interactions using Derivatives

Derivatives of this compound are valuable tools for studying enzyme mechanisms and protein interactions. The fluorine atom can act as a sensitive probe for monitoring binding events and conformational changes within a protein's active site. nih.gov For example, fluorinated benzensulfonamides have been used to study the thermodynamics and kinetics of binding to human Carbonic Anhydrase II. nih.gov

Furthermore, derivatives can be designed to act as specific enzyme inhibitors. For example, fluoroquinolones target DNA gyrase in bacteria. nih.gov In other research, fluorobenzoylthiosemicarbazides have been identified as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an important bacterial enzyme. nih.gov The study of how these derivatives interact with their target proteins provides valuable insights into enzyme function and can guide the design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies of Fluorinated Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. nih.govmdpi.comfrontiersin.org For fluorinated compounds derived from this compound, SAR studies focus on how the position and number of fluorine atoms, as well as other structural modifications, affect their biological properties.

The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For instance, in a series of benzofuran (B130515) derivatives, the addition of a fluorine atom at a specific position resulted in a twofold increase in potency and inhibitory activity against a particular target. mdpi.com Conversely, in other cases, the substitution with fluorine can have a detrimental effect on binding affinity. nih.gov

SAR studies have shown that the position of the fluorine atom on an aromatic ring is a critical determinant of biological activity. mdpi.com For example, in a study of quinazoline (B50416) derivatives as EGFR kinase inhibitors, the substitution of the C-6 position with fluorine led to decreased activity. mdpi.com These studies are crucial for optimizing the design of new drug candidates by identifying the structural features that are essential for the desired biological effect.

Derivatization for Biochemical Assays (e.g., Polyamine Detection)

This compound and its analogs are effective derivatizing reagents for use in sensitive biochemical assays, particularly for the detection of polyamines. nih.govresearchgate.net Polyamines are small, polycationic molecules that play crucial roles in cell growth and differentiation. nih.gov Their accurate quantification in biological samples is important for various research and diagnostic purposes.

Derivatization is a process where the analyte of interest is chemically modified to enhance its detection by analytical techniques such as high-performance liquid chromatography (HPLC). researchgate.net 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, a related compound, has been successfully used as a pre-column derivatization reagent for the HPLC determination of polyamines like putrescine, spermidine, and spermine. nih.gov This derivatization reaction involves the substitution of the fluorine atom by the amino groups of the polyamines, resulting in derivatives that can be easily detected. nih.govresearchgate.net This method has been shown to be a superior choice for the determination of these compounds in food samples compared to other derivatizing agents. nih.gov

The use of such derivatizing agents allows for highly selective and sensitive detection of polyamines, even at very low concentrations. nih.gov This is critical for understanding the role of polyamines in various biological processes.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 4-Fluoro-2-nitrobenzotrifluoride. These calculations can predict a variety of fundamental properties.

Electronic Structure and Reactivity: The electronic structure of this compound is characterized by the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the areas around the oxygen atoms of the nitro group would be expected to show a strong negative potential (red/yellow), making them susceptible to electrophilic attack, while the regions near the hydrogen atoms of the benzene (B151609) ring and the carbon atom attached to the nitro and trifluoromethyl groups would exhibit a positive potential (blue), indicating sites prone to nucleophilic attack.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating their role in accepting electrons during chemical reactions.

While specific DFT data for this compound is not widely published, studies on analogous nitrobenzene (B124822) derivatives provide a framework for expected values. nih.gov Computational studies on similar molecules like 1,2,3-trichloro-4-nitrobenzene have successfully used DFT methods such as B3LYP with basis sets like 6-31+G(d,p) and 6-311++G(d,p) to analyze these properties. nih.gov

Table 1: Representative Predicted Electronic Properties of Substituted Nitroaromatics using DFT

Property Predicted Value Range Significance
HOMO Energy -7.0 to -9.0 eV Electron-donating ability
LUMO Energy -2.5 to -4.0 eV Electron-accepting ability
HOMO-LUMO Gap 3.0 to 5.0 eV Chemical reactivity and stability
Dipole Moment 3.0 to 5.0 Debye Molecular polarity

Note: These values are illustrative and based on general findings for fluorinated nitroaromatic compounds. Specific values for this compound would require dedicated calculations.

Spectroscopic Property Predictions: Quantum chemical calculations are also employed to predict spectroscopic data, which can aid in the characterization of the molecule. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) can help in the assignment of experimental spectral bands. For instance, DFT calculations can predict the characteristic stretching frequencies for the C-F, C-NO₂, and C-CF₃ bonds.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. This can help in understanding the photophysical properties of the molecule. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for derivatives)

While this compound is primarily an intermediate, its derivatives are often investigated for their potential biological activity, necessitating studies of their interactions with biological targets like proteins.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their binding modes. For derivatives of this compound, docking studies would elucidate how the molecule fits into the active site of a target protein. The fluorine and trifluoromethyl groups can significantly influence binding affinity through various interactions, including hydrogen bonds (with fluorine as a weak acceptor), and multipolar interactions with the protein backbone. nih.govmolssi.org

Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic picture of the interactions in a solvated environment by simulating the movements of atoms and molecules. These simulations can reveal important information about the conformational changes in both the ligand and the protein upon binding, the role of water molecules in the binding site, and the free energy of binding. For fluorinated compounds, MD simulations are particularly useful for understanding how fluorine substitution affects the entropy and enthalpy of binding. molssi.org

Although specific docking or MD studies on derivatives of this compound are not prominent in the literature, the general principles of computational drug design are highly applicable to any biologically active compounds synthesized from it.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for rotation around single bonds.

For this compound, a key conformational feature is the rotation of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups relative to the benzene ring. The potential energy surface (PES) can be mapped by systematically changing the dihedral angles of these groups and calculating the corresponding energy. libretexts.org This analysis reveals the most stable conformation and the energy required to transition between different conformations.

The rotation of the nitro group in nitrobenzene, for example, has been a subject of theoretical studies. libretexts.org In this compound, steric hindrance between the ortho-substituted nitro and trifluoromethyl groups would likely lead to a non-planar arrangement in the lowest energy conformation, with the nitro group twisted out of the plane of the benzene ring. Quantum chemical calculations can precisely determine this twist angle and the rotational energy barrier. Understanding the energy landscape is crucial for predicting the molecule's behavior in different environments and its accessibility for chemical reactions.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1,2,3-trichloro-4-nitrobenzene

This article is for informational purposes only and does not constitute professional scientific advice.

Environmental and Safety Research Considerations in Chemical Production

Research into Degradation Pathways and Environmental Fate of Fluorinated Compounds

The environmental persistence and potential for bioaccumulation of fluorinated compounds are significant concerns. acs.orgwessling-group.comnih.gov The strong carbon-fluorine bond contributes to the chemical stability and recalcitrance of these molecules. nih.govresearchgate.net Research into the degradation of such compounds is essential to predict their long-term environmental behavior.

Biodegradation: The introduction of a nitro group to an aromatic ring significantly alters its chemical properties, often making it resistant to the typical biodegradation pathways that break down non-substituted aromatic compounds. dtic.mil The electron-withdrawing nature of both the nitro and trifluoromethyl groups in 4-Fluoro-2-nitrobenzotrifluoride likely contributes to its resistance to oxidative degradation by microorganisms. nih.gov While some bacteria have evolved to utilize certain nitroaromatic compounds as sources of carbon and nitrogen, the degradation pathways for many synthetic nitroaromatics are not well understood. nih.govasm.org Aerobic bacteria have demonstrated various strategies for metabolizing nitroaromatic compounds, including the removal of the nitro group through oxidative or reductive processes. nih.gov Anaerobic bacteria can also transform nitroaromatics, often by reducing the nitro group to an amine. nih.gov However, the presence of the trifluoromethyl group can further complicate biodegradation. Studies on other fluorinated aromatic compounds have shown that their degradation can be slow and often incomplete. nih.gov For instance, under denitrifying conditions, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) were observed to degrade, while 3-fluorobenzoate (B1230327) remained persistent. nih.gov

Photodegradation: Photodegradation is another critical pathway for the breakdown of aromatic compounds in the environment. nih.gov Research on trifluoromethyl-substituted aromatic compounds has shown that they can undergo photodegradation, producing trifluoroacetic acid and fluoride (B91410) ions. confex.com The rate and products of photodegradation are influenced by the structure of the compound, with the presence of nitrogen in the aromatic ring affecting the degradation rates and byproducts. confex.com The amount of aromatic rings in a compound's structure can also influence the efficiency of photodegradation. nih.gov

Hydrolysis: The trifluoromethyl group is generally inert, but under certain conditions, such as in the presence of strong acids, it can undergo hydrolysis to a carboxylic acid group. acs.orgacs.org This transformation could be a potential degradation pathway for this compound in specific environmental compartments.

Development of Safer and More Sustainable Synthetic Processes (e.g., Continuous Flow to Mitigate Risks)

Traditional batch nitration processes for aromatic compounds can be hazardous due to the highly exothermic nature of the reaction and the use of strong acids. icheme.org This has prompted research into safer and more sustainable synthetic methods.

Continuous Flow Chemistry: Microreactors and continuous flow systems offer significant advantages for nitration reactions, including enhanced heat and mass transfer, precise control over reaction conditions, and improved safety due to the small reaction volumes. acs.orgresearchgate.netmicroflutech.com These systems can minimize the formation of hazardous byproducts and reduce the risk of runaway reactions. acs.orgresearchgate.net Studies on the nitration of various aromatic compounds, including nitrobenzene (B124822) and 3-fluorobenzotrifluoride (B140190), have demonstrated the superiority of microreactors over traditional batch reactors in terms of safety and efficiency. acs.orgresearchgate.net

Greener Synthetic Routes: Research is also focused on developing more environmentally friendly synthetic methods. This includes the use of alternative nitrating agents and catalysts to reduce the reliance on harsh reagents like mixed acids. organic-chemistry.orgorgchemres.orgrsc.org For example, clay-supported copper nitrate (B79036) has been used for the nitration of various aromatic compounds in a more environmentally benign process. organic-chemistry.org Additionally, three-component ring transformation reactions offer a safer alternative for producing certain nitro compounds. nih.gov

Research on Analytical Methods for Environmental Monitoring of Compound and its Metabolites

Effective environmental monitoring is crucial for assessing the extent of contamination and the effectiveness of remediation efforts. This requires the development of sensitive and specific analytical methods for detecting the parent compound and its potential degradation products in various environmental matrices.

Analytical Techniques: High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of nitroaromatic compounds and their metabolites in environmental samples. nih.gov For fluorinated compounds like those in the per- and polyfluoroalkyl substances (PFAS) category, methods such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) are employed for detection in water and soil. epa.gov The U.S. Environmental Protection Agency (EPA) has developed specific methods for the analysis of various PFAS in different environmental media. epa.gov

Metabolite Identification: The transformation of nitroaromatic compounds in the environment can lead to the formation of more polar and hydrophilic metabolites, which may also need to be monitored. nih.gov These metabolites can include amino-substituted compounds resulting from the reduction of the nitro group. nih.gov Research has focused on developing analytical methods to separate and identify these polar metabolites in complex environmental samples. nih.gov

Fluoroimmunoassays and NMR Spectroscopy: Innovative techniques like homogeneous fluoroimmunoassays have shown promise for the rapid and sensitive detection of specific nitroaromatic compounds like TNT in soil and water. nih.gov Furthermore, 19F NMR spectroscopy offers a background-free method for detecting the enzymatic activity of bacteria that can degrade fluorinated compounds by monitoring the release of fluoride-containing phenols. rsc.org

Q & A

Q. Q1. What are the key synthetic routes for 4-fluoro-2-nitrobenzotrifluoride, and how can reaction yields be systematically optimized?

Methodological Answer: The synthesis typically involves nitration of 4-fluoro-benzotrifluoride derivatives under controlled conditions. Key steps include:

  • Electrophilic Nitration: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like over-nitration or decomposition .
  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance regioselectivity for the ortho-nitro position relative to the trifluoromethyl group .
  • Yield Optimization: Employ Design of Experiments (DoE) to evaluate variables (temperature, acid ratio, reaction time). For example, a 20% increase in yield was reported when using 1:3 HNO₃/H₂SO₄ at 2°C for 6 hours .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR Analysis: ¹⁹F NMR is critical for confirming trifluoromethyl (-CF₃) and fluoro substituents. Expected shifts: δ -62 to -65 ppm (CF₃) and δ -110 to -115 ppm (C-F) .
  • FTIR: Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1250 cm⁻¹) .
  • Contradiction Resolution: Discrepancies in UV-Vis spectra (e.g., unexpected λ_max) may arise from solvent polarity effects or impurities. Cross-validate with HPLC-MS to rule out byproducts .

Advanced Research Questions

Q. Q3. How can computational methods predict the regioselectivity of nitration in 4-fluoro-benzotrifluoride derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states. For example, meta-nitration is disfavored due to steric hindrance from the bulky -CF₃ group, while ortho-nitration is stabilized by electron-withdrawing effects .
  • Hammett Parameters: The σₚ value of -CF₃ (-0.54) predicts ortho-directing behavior, aligning with experimental outcomes .

Q. Q4. What strategies mitigate side reactions during functionalization of this compound (e.g., reduction or coupling)?

Methodological Answer:

  • Catalytic Hydrogenation: Use Pd/C in ethanol under 1 atm H₂ to reduce nitro to amino groups. Additives like NH₄Cl suppress dehalogenation of the fluoro substituent .
  • Buchwald-Hartwig Coupling: Optimize ligand systems (e.g., XPhos) to prevent displacement of the fluorine atom. Kinetic studies show 85% coupling efficiency with arylboronic acids at 80°C .

Q. Q5. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

  • Electronic Effects: The -NO₂ group strongly activates the ring for SNAr at the para position to fluorine. However, steric hindrance from -CF₃ limits accessibility.
  • Kinetic Profiling: Conduct competition experiments with substituted anilines. For example, 4-methoxyaniline reacts 3x faster than 2,6-dimethylaniline due to reduced steric bulk .

Data Analysis & Contradiction Management

Q. Q6. How should researchers address discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:

  • Purity Assessment: Use DSC (Differential Scanning Calorimetry) to verify melting points. Impurities (e.g., residual solvents) can depress observed mp by 5–10°C .
  • Solubility Tests: Compare data across solvents (DMSO, ethanol) using gravimetric analysis. For example, solubility in DMSO is 25 mg/mL at 25°C, but conflicting reports may arise from undetected polymorphs .

Q. Q7. What analytical workflows are recommended for identifying degradation products in aged samples?

Methodological Answer:

  • LC-HRMS: Identify nitro-reduction products (e.g., amino derivatives) or hydrolyzed intermediates (e.g., carboxylic acids) .
  • Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks. Monitor via TLC or GC-MS to detect degradation pathways .

Safety & Handling

Q. Q8. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity: Wear nitrile gloves and fume hoods due to potential skin irritation and respiratory hazards .
  • Waste Disposal: Neutralize nitro-containing waste with 10% NaHCO₃ before incineration to avoid explosive byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-nitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-nitrobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.